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molecular formula C5H11NO2 B054394 Isoamyl nitrite-15N CAS No. 120670-20-4

Isoamyl nitrite-15N

Cat. No. B054394
M. Wt: 118.14 g/mol
InChI Key: OWFXIOWLTKNBAP-PTQBSOBMSA-N
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Patent
US07091228B2

Procedure details

To a solution containing copper chloride (H) (0.89 g, 6.64 mmol) and tri(ethylene glycol) dimethyl ether (6 mL) in acetonitrile (60 mL) was added isoamyl nitrite (0.97 g, 8.30 mmol) and the reaction mixture was stirred at rt for 30 minutes. To this suspension was added dropwise a solution of 5,7-difluoro-1,3-benzothiazol-2-amine (1.03 g, 5.53 mmol) in tri(ethylene glycol) dimethyl ether (20 mL) and acetonitrile (30 mL). The reaction mixture was stirred at rt for 10 minutes and heated at 50° C. for 2.5 h. The reaction mixture was cooled to rt, and then poured cautiously into cold aqueous 6 M HCl (400 mL). The solution was extracted with EtOAc. The organic layer was washed with HCl (1.0 M), water and brine, filtered, and concentrated. The residue was purified by flash chromatography (Biotage Flash 40M) using 5% ethyl acetate in hexane to afford 2-chloro-5,7-difluoro-1,3-benzothiazole (0.55 g, 48%). 1H NMR (400 MHz, CD2Cl2) 7.02 (m, 1H), 7.52 (m, 1H).
Quantity
0.97 g
Type
reactant
Reaction Step One
Quantity
1.03 g
Type
reactant
Reaction Step Two
[Compound]
Name
tri(ethylene glycol) dimethyl ether
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Three
[Compound]
Name
tri(ethylene glycol) dimethyl ether
Quantity
6 mL
Type
reactant
Reaction Step Four
Quantity
60 mL
Type
solvent
Reaction Step Four
Quantity
0.89 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
N(OCCC(C)C)=O.[F:9][C:10]1[CH:11]=[C:12]([F:20])[C:13]2[S:17][C:16](N)=[N:15][C:14]=2[CH:19]=1.[ClH:21]>C(#N)C.[Cu](Cl)Cl>[Cl:21][C:16]1[S:17][C:13]2[C:12]([F:20])=[CH:11][C:10]([F:9])=[CH:19][C:14]=2[N:15]=1

Inputs

Step One
Name
Quantity
0.97 g
Type
reactant
Smiles
N(=O)OCCC(C)C
Step Two
Name
Quantity
1.03 g
Type
reactant
Smiles
FC=1C=C(C2=C(N=C(S2)N)C1)F
Name
tri(ethylene glycol) dimethyl ether
Quantity
20 mL
Type
solvent
Smiles
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)#N
Step Three
Name
Quantity
400 mL
Type
reactant
Smiles
Cl
Step Four
Name
tri(ethylene glycol) dimethyl ether
Quantity
6 mL
Type
reactant
Smiles
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
0.89 g
Type
catalyst
Smiles
[Cu](Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at rt for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at rt for 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
heated at 50° C. for 2.5 h
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to rt
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with EtOAc
WASH
Type
WASH
Details
The organic layer was washed with HCl (1.0 M), water and brine
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (Biotage Flash 40M)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC=1SC2=C(N1)C=C(C=C2F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.55 g
YIELD: PERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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